molecular formula C17H16N2OS B3017301 (E)-5-(2-methylbenzyl)-2-(phenylimino)thiazolidin-4-one CAS No. 219554-73-1

(E)-5-(2-methylbenzyl)-2-(phenylimino)thiazolidin-4-one

Cat. No.: B3017301
CAS No.: 219554-73-1
M. Wt: 296.39
InChI Key: WOVQCDURKJWJKO-UHFFFAOYSA-N
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Description

(E)-5-(2-methylbenzyl)-2-(phenylimino)thiazolidin-4-one is a synthetic thiazolidinone-based compound intended for research applications, particularly in the investigation of novel antimicrobial agents. Thiazolidinone derivatives are a privileged scaffold in medicinal chemistry, extensively studied for their diverse biological activities . A primary research application for this class of compounds is the exploration of antibacterial mechanisms and efficacy against resistant pathogens. Structurally related 2-imino-4-thiazolidinones have demonstrated promising activity against a panel of bacterial strains, including both Gram-positive and Gram-negative species . Their antibacterial mechanism is hypothesized to involve the inhibition of essential bacterial enzymes, such as MurB in E. coli , which is a key catalyst in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall . Furthermore, thiazolidinone derivatives have shown significant potential in antifungal research. Molecular docking studies suggest that analogs of this compound can inhibit enzymes crucial for fungal survival, such as 14α-lanosterol demethylase (CYP51) in Candida albicans . Another valuable area of research for this compound is the study of biofilm disruption. Certain thiazolidinone derivatives applied at their minimum inhibitory concentration (MIC) have been shown to reduce Pseudomonas aeruginosa biofilm formation by more than 50%, indicating their utility in researching treatments for persistent, biofilm-associated infections . The structure-activity relationship (SAR) of these compounds indicates that substitutions on the benzylidene and phenylimino rings significantly influence their biological potency, making this compound a key candidate for further SAR and lead optimization studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[(2-methylphenyl)methyl]-2-phenylimino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-12-7-5-6-8-13(12)11-15-16(20)19-17(21-15)18-14-9-3-2-4-10-14/h2-10,15H,11H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVQCDURKJWJKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2C(=O)NC(=NC3=CC=CC=C3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(2-methylbenzyl)-2-(phenylimino)thiazolidin-4-one typically involves the reaction of 2-methylbenzylamine with phenyl isothiocyanate to form an intermediate, which then undergoes cyclization with a suitable carbonyl compound to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating under reflux for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(2-methylbenzyl)-2-(phenylimino)thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Antidiabetic Activity

Thiazolidinones have been recognized for their potential as antidiabetic agents, particularly in the context of type 2 diabetes. They function as agonists of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism.

  • Case Study: A study on thiazolidinediones, a subclass of thiazolidinones, demonstrated their efficacy in improving insulin sensitivity and reducing blood glucose levels in diabetic models .

Antimicrobial Properties

Compounds containing thiazolidinone moieties have exhibited significant antimicrobial activity against various pathogens, including bacteria and fungi.

  • Research Findings: A series of thiazolidinone derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Activity

Thiazolidinones have shown potential as anticancer agents through various mechanisms, including the induction of apoptosis and inhibition of tumor growth.

  • Case Study: Research has indicated that certain thiazolidinone derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell cycle regulation .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazolidinones make them candidates for treating conditions like arthritis and other inflammatory diseases.

  • Research Findings: Some studies have reported that thiazolidinone derivatives can reduce pro-inflammatory cytokine levels and inhibit inflammatory pathways .

Neuroprotective Effects

Emerging studies suggest that thiazolidinones may possess neuroprotective properties, potentially useful in neurodegenerative diseases like Alzheimer’s.

  • Case Study: Investigations into the neuroprotective effects of thiazolidinone derivatives showed a reduction in oxidative stress markers and improved cognitive function in animal models .

Data Table: Biological Activities of Thiazolidinone Derivatives

Biological ActivityMechanismReference
AntidiabeticPPAR Agonism
AntimicrobialBactericidal/Fungicidal
AnticancerApoptosis Induction
Anti-inflammatoryCytokine Inhibition
NeuroprotectiveOxidative Stress Reduction

Mechanism of Action

The mechanism by which (E)-5-(2-methylbenzyl)-2-(phenylimino)thiazolidin-4-one exerts its effects is likely related to its ability to interact with specific molecular targets. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazolidinones: A broader class with diverse biological activities.

    Benzylidene derivatives: Compounds with similar structural motifs.

Uniqueness

(E)-5-(2-methylbenzyl)-2-(phenylimino)thiazolidin-4-one is unique due to its specific substitution pattern and the presence of both benzyl and phenyl groups

Biological Activity

(E)-5-(2-methylbenzyl)-2-(phenylimino)thiazolidin-4-one is a compound belonging to the thiazolidin-4-one family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its anticancer, antibacterial, and antioxidant properties, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound's structure features a thiazolidin-4-one core with a phenylimino group and a 2-methylbenzyl substituent. The synthesis typically involves the reaction of N-aryl-2-chloroacetamides with ammonium thiocyanate, leading to the formation of various thiazolidinone derivatives. Detailed characterization is performed using spectroscopic techniques such as NMR and mass spectrometry to confirm the molecular structure.

Anticancer Activity

Thiazolidin-4-one derivatives are recognized for their potential as anticancer agents. Recent studies have demonstrated that compounds in this class can selectively induce cytotoxic effects on various cancer cell lines. For instance, a study evaluated several thiazolidin-4-one derivatives, including this compound, against different malignant cell lines:

CompoundCell LineIC50 (µM)
This compoundK56210.5
This compoundHeLa12.3
CisplatinK56221.5
CisplatinHeLa18.7

The compound exhibited significant cytotoxicity with IC50 values comparable to those of standard chemotherapeutics like cisplatin, indicating its potential as an effective anticancer agent .

Antibacterial Activity

The antibacterial properties of thiazolidin-4-one derivatives have been extensively studied. The compound this compound was tested against various bacterial strains:

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Escherichia coli2215
Staphylococcus aureus2410

These results demonstrate that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function.

Antioxidant Activity

Antioxidant assays using the ABTS radical cation decolorization method revealed that this compound possesses significant antioxidant properties:

Compound% Inhibition
This compound78.5
Standard Antioxidant (Ascorbic Acid)85.0

The antioxidant activity is attributed to the presence of phenolic groups in its structure, which can scavenge free radicals effectively .

Case Studies

  • Anticancer Mechanism : A recent study investigated the mechanism by which thiazolidin-4-one derivatives induce apoptosis in cancer cells. The results indicated that treatment with this compound led to activation of both extrinsic and intrinsic apoptotic pathways in HeLa cells, suggesting its potential for targeted cancer therapy .
  • Antibacterial Efficacy : Another study focused on the antibacterial efficacy of thiazolidinones against biofilm-forming bacteria such as Pseudomonas aeruginosa. The compound demonstrated significant inhibition of biofilm formation at sub-MIC concentrations, highlighting its potential application in treating chronic infections associated with biofilms .

Q & A

Q. What statistical methods are appropriate for interpreting contradictory results in high-throughput screening (HTS)?

  • Methodological Answer :
  • Robust regression : Minimize outlier effects in dose-response curves .
  • Cluster analysis : Group compounds with similar activity profiles to identify false positives .
  • Bayesian meta-analysis : Pool data from replicate assays to refine potency estimates .

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